molecular formula C8H10BrNO2 B14780698 O-(2-(4-bromophenoxy)ethyl)hydroxylamine

O-(2-(4-bromophenoxy)ethyl)hydroxylamine

Cat. No.: B14780698
M. Wt: 232.07 g/mol
InChI Key: WXXYAVYXGGYFHN-UHFFFAOYSA-N
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Description

O-(2-(4-Bromophenoxy)ethyl)hydroxylamine is a hydroxylamine derivative characterized by a hydroxylamine group (-NH2O-) linked via a two-carbon ethyl chain to a 4-bromophenoxy substituent.

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

O-[2-(4-bromophenoxy)ethyl]hydroxylamine

InChI

InChI=1S/C8H10BrNO2/c9-7-1-3-8(4-2-7)11-5-6-12-10/h1-4H,5-6,10H2

InChI Key

WXXYAVYXGGYFHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCON)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-(4-bromophenoxy)ethyl)hydroxylamine typically involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

O-(2-(4-bromophenoxy)ethyl)hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

O-(2-(4-bromophenoxy)ethyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(2-(4-bromophenoxy)ethyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. It facilitates the formation of bonds between nitrogen and other elements, such as carbon, oxygen, and sulfur. This reactivity is due to the presence of the hydroxylamine group, which can donate an amino group to various substrates .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity and Stability

Hydroxylamine derivatives exhibit diverse reactivity profiles depending on substituents. Below is a comparative analysis with key analogues:

O-(4-Nitrophenyl)hydroxylamine
  • Structure: Direct attachment of a nitro group (-NO2) to the phenoxy ring.
  • Reactivity : The nitro group’s strong electron-withdrawing nature enhances electrophilicity, facilitating condensation reactions (e.g., formation of benzofuran derivatives via intermediates, as in ).
  • Applications : Used in heterocyclic synthesis (e.g., 2-n-butyl-5-nitrobenzofuran).
O-(4-Fluorobenzyl)hydroxylamine Hydrochloride ()
  • Structure : Benzyl group with a para-fluoro substituent.
  • Properties : Lower molecular weight (141.14 g/mol) and boiling point (244°C) compared to brominated analogues. Fluorine’s electronegativity may improve solubility in polar solvents.
  • Applications : Intermediate in medicinal chemistry for fluorinated drug candidates.
O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride ()
  • Structure : Trimethylsilyl (TMS) group on the ethyl chain.
  • Stability : The TMS group provides steric protection and hydrolytic stability, making it suitable for peptide synthesis or as a silylating agent.
  • Safety : Requires storage at 2–8°C due to hygroscopicity and HCl volatility .

Structural and Functional Comparisons

Table 1: Key Properties of Selected Hydroxylamine Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent Notable Properties/Applications References
O-(2-(4-Bromophenoxy)ethyl)hydroxylamine* C8H9BrNO2 247.07 4-Bromophenoxyethyl Potential use in bioconjugation or catalysis (inferred)
O-(4-Nitrophenyl)hydroxylamine C6H6N2O3 154.12 4-Nitrophenyl Condensation agent for heterocycles
O-(4-Fluorobenzyl)hydroxylamine HCl C7H8FNO 141.14 4-Fluorobenzyl Fluorinated drug intermediates
O-(2-Trimethylsilylethyl)hydroxylamine HCl C5H16ClNOSi 193.72 Trimethylsilylethyl Peptide synthesis; hydrolytic stability
O-(4-Nitrobenzoyl)hydroxylamine C7H6N2O4 182.13 4-Nitrobenzoyl Acylating agent; photoactive probes

*Note: Properties for this compound are inferred from structural analogues.

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